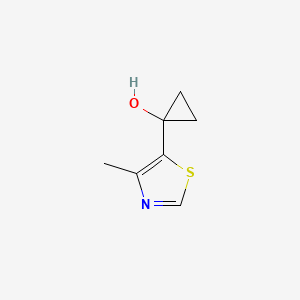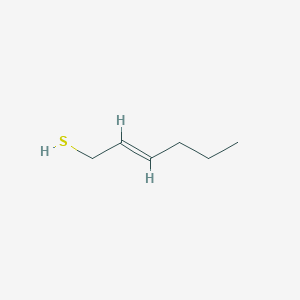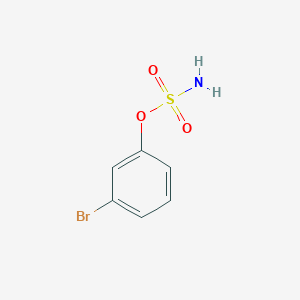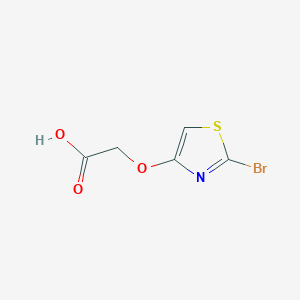
2-((2-Bromothiazol-4-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Bromothiazol-4-yl)oxy)acetic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromothiazol-4-yl)oxy)acetic acid typically involves the reaction of ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate with sodium hydroxide in a mixture of methanol and water. The reaction is carried out at room temperature for about 2 hours. After completion, the mixture is concentrated under vacuum, and the product is extracted using ethyl acetate. The yield of this reaction is approximately 87%, resulting in a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Bromothiazol-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups attached to the thiazole ring.
Wissenschaftliche Forschungsanwendungen
2-((2-Bromothiazol-4-yl)oxy)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the biological activity of thiazole derivatives, including their potential as antimicrobial and anticancer agents.
Wirkmechanismus
The mechanism of action of 2-((2-Bromothiazol-4-yl)oxy)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to disruptions in cellular processes. For example, it may inhibit bacterial enzymes, preventing the bacteria from synthesizing essential components and leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromothiazol-4-yl)acetic acid: A closely related compound with similar chemical properties.
2-(2-Chlorothiazol-4-yl)acetic acid: Another derivative with a chlorine atom instead of bromine.
2-(2-Fluorothiazol-4-yl)acetic acid: A fluorine-substituted derivative.
Uniqueness
2-((2-Bromothiazol-4-yl)oxy)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety. This combination imparts specific chemical reactivity and biological activity that may not be present in other similar compounds. The bromine atom can participate in unique substitution reactions, while the acetic acid group can enhance the compound’s solubility and reactivity in biological systems .
Eigenschaften
Molekularformel |
C5H4BrNO3S |
|---|---|
Molekulargewicht |
238.06 g/mol |
IUPAC-Name |
2-[(2-bromo-1,3-thiazol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C5H4BrNO3S/c6-5-7-3(2-11-5)10-1-4(8)9/h2H,1H2,(H,8,9) |
InChI-Schlüssel |
OSCAGQSBFAPSPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)Br)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


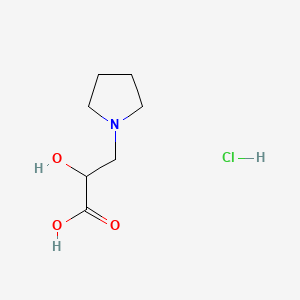


![(S)-2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B13591551.png)
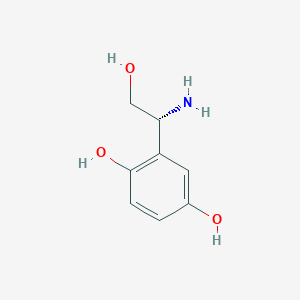

![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide](/img/structure/B13591562.png)
